molecular formula C11H12BNO3 B13882954 [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid

[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid

Cat. No.: B13882954
M. Wt: 217.03 g/mol
InChI Key: IFVBMQJKGUGSFD-UHFFFAOYSA-N
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Description

[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 3,5-dimethyl-1,2-oxazol-4-yl group. The unique structure of this compound makes it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction, typically using a boron reagent like bis(pinacolato)diboron.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.

    Reduction: Reduction reactions can be performed on the oxazole ring or the phenyl ring, depending on the desired product.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides or nucleophiles can be used in substitution reactions.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Reduced forms of the oxazole or phenyl ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions, particularly in cross-coupling reactions.

    Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology:

    Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.

Medicine:

    Drug Development: The compound can be used in the development of boron-containing drugs, which have shown promise in cancer therapy and other medical applications.

Industry:

    Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in bioconjugation and sensor applications, where the compound can bind to specific biomolecules and facilitate their detection or modification.

Comparison with Similar Compounds

    Phenylboronic Acid: Similar structure but lacks the oxazole ring.

    3,5-Dimethylphenylboronic Acid: Similar structure but lacks the oxazole ring.

    Oxazole-4-boronic Acid: Similar structure but lacks the dimethyl groups on the oxazole ring.

Uniqueness:

    Structural Features: The presence of both the oxazole ring and the boronic acid group in [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid makes it unique compared to other boronic acids.

    Reactivity: The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it versatile in various applications.

Properties

Molecular Formula

C11H12BNO3

Molecular Weight

217.03 g/mol

IUPAC Name

[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C11H12BNO3/c1-7-11(8(2)16-13-7)9-4-3-5-10(6-9)12(14)15/h3-6,14-15H,1-2H3

InChI Key

IFVBMQJKGUGSFD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=C(ON=C2C)C)(O)O

Origin of Product

United States

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